molecular formula C9H8ClN3O B8351481 N-(6-chloro-1H-indazol-3-yl)acetamide

N-(6-chloro-1H-indazol-3-yl)acetamide

Cat. No.: B8351481
M. Wt: 209.63 g/mol
InChI Key: QUQLDSFMMZCQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-1H-indazol-3-yl)acetamide is a useful research compound. Its molecular formula is C9H8ClN3O and its molecular weight is 209.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

N-(6-chloro-1H-indazol-3-yl)acetamide

InChI

InChI=1S/C9H8ClN3O/c1-5(14)11-9-7-3-2-6(10)4-8(7)12-13-9/h2-4H,1H3,(H2,11,12,13,14)

InChI Key

QUQLDSFMMZCQHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NNC2=C1C=CC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.32 cm3 of predistilled acetyl chloride is added to 750 mg of 6-chloro-1H-indazole-3-amine in 10 cm3 of pyridine, after the reaction medium has been cooled to about 3° C. The medium is then allowed to return to 19° C. over 48 hours. The reaction medium is evaporated to dryness under reduced pressure (2 kPa; 40° C.). The residue is taken up in 75 cm3 of ethyl acetate and 50 cm3 of distilled water. The organic phase is washed again with 50 cm3 of distilled water and then dried over magnesium sulphate, filtered through a sinter funnel and evaporated under reduced pressure. The residue obtained is purified by chromatography under an argon pressure of 50 kPa, on a column of silica gel (particle size 40-60 μm; diameter 4 cm), eluting with a cyclohexane/ethyl acetate mixture (60/40 by volume) and collecting 35 cm3 fractions. The fractions containing the expected product are combined and evaporated under reduced pressure (2 kPa; 40° C.). After drying (90 Pa; 45° C.), 700 mg of N-(6-chloro-1H-indazol-3-yl)-acetamide, melting at 240° C., are obtained.
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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